molecular formula C10H10N4OS B2607198 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol CAS No. 28732-13-0

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol

Cat. No.: B2607198
CAS No.: 28732-13-0
M. Wt: 234.28
InChI Key: DZMXAKSUCUWJAU-UHFFFAOYSA-N
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Description

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is a heterocyclic compound that features a triazine ring substituted with an aminophenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methylthiosemicarbazide in the presence of a base, followed by cyclization to form the triazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminophenyl group and a methylsulfanyl group on a triazine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

6-(2-aminophenyl)-3-methylsulfanyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-16-10-12-9(15)8(13-14-10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMXAKSUCUWJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C(=O)N1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970167
Record name 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5482-85-9
Record name 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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